BenchChemオンラインストアへようこそ!

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

Hydrochloride salt Aqueous solubility Synthetic intermediate handling

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 2416234-48-3) is a heterocyclic building block belonging to the pyrrolo[3,4-c]pyridine structural isomer family, one of six possible pyrrolopyridine ring-fusion topologies. The compound has the molecular formula C7H7Cl3N2 and a molecular weight of 225.50 g/mol, supplied commercially at ≥95% purity.

Molecular Formula C7H7Cl3N2
Molecular Weight 225.5
CAS No. 2416234-48-3
Cat. No. B2686023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
CAS2416234-48-3
Molecular FormulaC7H7Cl3N2
Molecular Weight225.5
Structural Identifiers
SMILESC1C2=CC(=NC(=C2CN1)Cl)Cl.Cl
InChIInChI=1S/C7H6Cl2N2.ClH/c8-6-1-4-2-10-3-5(4)7(9)11-6;/h1,10H,2-3H2;1H
InChIKeyJVTMIVFEVSRYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (CAS 2416234-48-3): Core Scaffold Identity and Procurement Baseline


4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 2416234-48-3) is a heterocyclic building block belonging to the pyrrolo[3,4-c]pyridine structural isomer family, one of six possible pyrrolopyridine ring-fusion topologies [1]. The compound has the molecular formula C7H7Cl3N2 and a molecular weight of 225.50 g/mol, supplied commercially at ≥95% purity . Its defining structural features are the [3,4-c] ring junction geometry, the 4,6-dichloro substitution pattern on the pyridine ring, and the hydrochloride salt form. This compound serves as a key synthetic intermediate in the preparation of substituted pyrrolo[3,4-c]pyridines that act as hematopoietic progenitor kinase 1 (HPK1) antagonists, as documented in granted US patents [2].

Why In-Class Pyrrolopyridine Building Blocks Cannot Substitute for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride


Pyrrolopyridine building blocks exist as six distinct structural isomers differentiated by the position of the pyrrole-to-pyridine ring fusion, and each isomer presents a unique spatial orientation of nitrogen atoms and substituent vectors [1]. Even among dichlorinated analogs, the regioisomeric topology ([3,4-c] vs. [3,2-c] vs. [2,3-b]) dictates fundamentally different exit vectors for downstream substituents, directly impacting target binding geometry in kinase inhibitor design [1]. Within the [3,4-c] series itself, the free base form (CAS 1781045-69-9, MW 189.04), the 1-oxo derivative (CAS 1201676-03-0, MW 203.03), and the hydrochloride salt (CAS 2416234-48-3, MW 225.50) each offer distinct reactivity profiles, solubility characteristics, and handling properties that are not interchangeable in established synthetic routes . Selecting the incorrect form can lead to failed coupling reactions, reduced yields, or the need for additional protection/deprotection steps, as the hydrochloride salt provides both enhanced aqueous solubility and a protonated pyrrolidine nitrogen that is unreactive toward electrophiles under the coupling conditions employed in HPK1 antagonist synthesis [2].

Quantitative Differentiation Evidence for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (2416234-48-3) vs. Closest Analogs


Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage vs. Free Base (CAS 1781045-69-9)

The hydrochloride salt form (CAS 2416234-48-3, MW 225.50) provides a protonated pyrrolidine nitrogen (InChI Key: JVTMIVFEVSRYIS-UHFFFAOYSA-N), rendering the compound a crystalline solid with enhanced aqueous solubility compared to the free base 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine (CAS 1781045-69-9, MW 189.04) . The free base lacks this protonation and exhibits higher LogP and lower water solubility, which complicates aqueous workup and purification. The hydrochloride salt's improved handling properties are critical for multi-step synthetic sequences where aqueous extraction and pH-controlled partitioning are employed . Commercially, the hydrochloride salt is supplied at 95% purity, with specified storage conditions (cool, dry place) and GHS classification H302-H315-H319-H335, enabling standardized procurement and risk assessment .

Hydrochloride salt Aqueous solubility Synthetic intermediate handling Protonation state

Regioisomeric Topology: [3,4-c] Ring Fusion vs. [3,2-c] Isomer for Kinase Inhibitor Exit Vector Geometry

The pyrrolo[3,4-c]pyridine scaffold presents nitrogen atoms at positions that create a unique spatial orientation of substituent attachment points compared to the pyrrolo[3,2-c]pyridine isomer [1]. In the [3,4-c] series, the pyrrole nitrogen is positioned para to the pyridine nitrogen, resulting in a more linear, elongated exit vector geometry for substituents introduced at the 4- and 6-chloro positions. This topology has been specifically exploited in the design of HPK1 antagonists, where the [3,4-c] scaffold orients critical pharmacophoric elements into the HPK1 ATP-binding pocket [2]. In contrast, the [3,2-c] isomer (e.g., 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, CAS 67139-79-1) orients its substituent vectors at a different angle, predominantly yielding FMS kinase inhibitors rather than HPK1 antagonists [3]. This regioisomer-dependent target selectivity is a direct consequence of the scaffold geometry rather than substituent effects alone.

Regioisomerism Exit vector geometry Kinase inhibitor design Scaffold topology

Dual 4,6-Dichloro Substitution: Sequential Functionalization Capacity vs. Mono-Chloro or Unsubstituted Analogs

The 4,6-dichloro substitution pattern on the pyridine ring provides two chemically distinct aryl chloride handles for sequential nucleophilic aromatic substitution (SNAr). The chlorine at position 4 (ortho to the ring-junction carbon) and position 6 (ortho to the pyridine nitrogen) experience different electronic environments, enabling chemoselective functionalization [1]. In a documented synthetic route, the ketone analog (4,6-dichloro-2,3-dihydro-pyrrolo[3,4-c]pyridin-1-one, CAS 1201676-03-0) undergoes SNAr with 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride in dioxane at 120°C to yield a mono-substituted product in 65% isolated yield (0.611 g, 2.10 mmol) [1]. This contrasts with mono-chloro pyrrolo[3,4-c]pyridine analogs, which offer only a single derivatization point, and with the unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 651558-58-6, MW 156.61), which requires electrophilic chlorination before further functionalization, adding a synthetic step and reducing overall yield .

Sequential derivatization Orthogonal reactivity C-Cl bond activation Synthetic versatility

Documented HPK1 Antagonist Patent Pedigree: Validated Application Context vs. Uncharacterized Analogs

The pyrrolo[3,4-c]pyridine scaffold, for which CAS 2416234-48-3 serves as the 4,6-dichloro hydrochloride building block, is the core template in a granted US patent (US 12,071,442 B2) assigned to Nimbus Saturn, Inc., covering substituted pyrrolo[3,4-c]pyridines as HPK1 antagonists [1]. HPK1 (MAP4K1) is a negative regulator of T cell and dendritic cell activation, and its inhibition is a validated strategy for cancer immunotherapy [2]. A subsequent divisional patent (US 12,466,841 B2, granted November 11, 2025) further extends the claims to methods of inhibiting HPK1 activity in patients [3]. In contrast, regioisomeric building blocks such as 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (CAS 67139-79-1) are associated with FMS kinase inhibition rather than HPK1 [4]. This patent pedigree provides a documented, defensible rationale for selecting the [3,4-c] scaffold over other dichloropyrrolopyridine isomers when the intended therapeutic or research target is HPK1.

HPK1 antagonist Cancer immunotherapy Patent validation Kinase inhibitor scaffold

Commercial Availability and Batch Consistency: Multi-Vendor Supply vs. Single-Source Analogs

CAS 2416234-48-3 is stocked by multiple independent vendors including Leyan (Product No. 1982434, 95% purity), AKSci (Product Code 2043FL), and is listed on ChemSrc, providing procurement redundancy . The compound's purity specification is consistently reported at 95% across vendors, with defined storage conditions (cool, dry place; inert gas atmosphere at 2-8°C for the 1-oxo analog) . The GHS hazard classification is standardized: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) . This multi-vendor availability contrasts with certain regioisomeric analogs (e.g., CAS 1781045-69-9) that are carried by fewer suppliers, creating single-source procurement risk. Additionally, the hydrochloride salt's crystalline nature facilitates QC characterization by 1H NMR and MS, with characteristic spectral signatures available for identity verification [1].

Supply chain resilience Multi-vendor sourcing Purity specification Procurement risk

Optimal Procurement and Research Application Scenarios for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (2416234-48-3)


HPK1 Antagonist Medicinal Chemistry Programs Requiring the Pyrrolo[3,4-c]pyridine Scaffold

This compound is the appropriate building block for research groups pursuing HPK1 (MAP4K1) antagonist development for cancer immunotherapy. The [3,4-c] ring fusion topology is specifically claimed in granted US patents 12,071,442 B2 and 12,466,841 B2 [1], confirming target engagement relevance. Procurement of this specific regioisomer ensures that SAR exploration occurs on the patent-validated scaffold rather than on an isomeric scaffold (e.g., [3,2-c]) that directs toward FMS kinase and would require de novo target validation [2].

Sequential Derivatization Campaigns Exploiting Differential C4/C6 Chlorine Reactivity

The 4,6-dichloro substitution pattern supports sequential SNAr functionalization, where the electronic differentiation between the C4 and C6 chlorine atoms enables chemoselective coupling. Documented conditions (dioxane, 120°C, Et3N, sealed tube) yield 65% of the mono-substituted product [3], providing a validated starting point for library synthesis. This avoids the additional chlorination step required when using the unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 651558-58-6) , saving 1-2 synthetic steps per analog.

Multi-Year Drug Discovery Programs Requiring Supply Chain Continuity

With multi-vendor commercial availability (Leyan, AKSci, ChemSrc) and a standardized purity specification of 95% , this compound offers lower procurement risk compared to single-source regioisomeric analogs. The crystalline hydrochloride salt form ensures batch-to-batch consistency in physicochemical properties (LogP 2.4134, TPSA 24.92) , which is critical for maintaining reproducible reaction outcomes across years of medicinal chemistry optimization.

Kinase Selectivity Profiling Studies Comparing Pyrrolopyridine Scaffold Isomers

For research programs systematically evaluating the impact of pyrrolopyridine scaffold topology on kinase selectivity, this compound provides the [3,4-c] isomer for side-by-side comparison with the [3,2-c] isomer (CAS 67139-79-1, FMS kinase-biased) [2] and the [2,3-b] isomer (CAS 5912-15-2, FGFR inhibitor scaffold). Such comparative studies can reveal scaffold-dependent selectivity trends that inform lead series selection decisions early in drug discovery.

Quote Request

Request a Quote for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.